molecular formula C9H16N2O5 B1526337 Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate CAS No. 1008526-70-2

Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate

Cat. No. B1526337
CAS RN: 1008526-70-2
M. Wt: 232.23 g/mol
InChI Key: DUYWGUJDIRKARQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H16N2O5 . It has a molecular weight of 232.2300 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of azetidines, a class of compounds to which Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate belongs, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate contains a total of 32 bonds, including 16 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 four-membered ring, 1 (thio-) carbamate (aliphatic), 1 nitro group (aliphatic), 1 hydroxyl group, 1 tertiary alcohol, and 1 Azetidine .

Scientific Research Applications

Anticancer Research

This compound has shown potential as an investigative anticancer agent. Its structure, derived from energetic materials, has been studied for its ability to suppress the growth and proliferation of cancer cells . The transformation of this compound into related derivatives could lead to the development of new classes of anticancer drugs.

Energetic Materials Development

Due to its nitro group, this compound is of interest in the field of energetic materials. Researchers explore such compounds for their high nitrogen content and potential applications in explosives . The compound’s stability and reactivity are key factors in its suitability for such applications.

Safety and Hazards

Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-8(2,3)16-7(12)10-4-9(13,5-10)6-11(14)15/h13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYWGUJDIRKARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725586
Record name tert-Butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate

CAS RN

1008526-70-2
Record name tert-Butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Oxoazetidine-1-carboxylic acid tert-butyl ester (500 mg, 2.9 mmol) was dissolved in ethanol (1.5 mL) and to this was added nitromethane (0.6 mL) and triethylamine (cat.). The reaction was stirred for eighteen hours and the solvent was then removed under reduced pressure to yield the title compound as a white solid (650 mg, 97%). δH (d6-DMSO) 6.42 (1H, s), 4.86 (2H, s), 4.04 (2H, d, J 9.2 Hz), 3.75 (2H, d, J 9.2 Hz), 1.39 (9H, s). LCMS (ES+) RT (pH 10) 1.73 min (M−H)− 231.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate

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